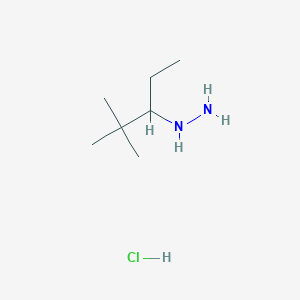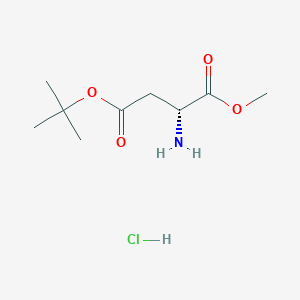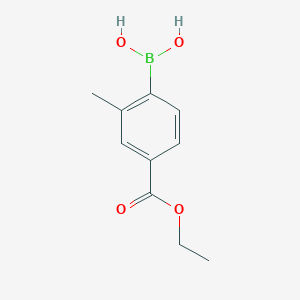
4-(Ethoxycarbonyl)-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2-methylbenzoic acid.
Esterification: The carboxylic acid group of 4-bromo-2-methylbenzoic acid is esterified using ethanol and a catalytic amount of sulfuric acid to form ethyl 4-bromo-2-methylbenzoate.
Borylation: The ethyl 4-bromo-2-methylbenzoate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (such as Pd(dppf)Cl2) under basic conditions (e.g., potassium acetate) to yield ethyl 4-(pinacolboronate)-2-methylbenzoate.
Hydrolysis: Finally, the pinacolboronate ester is hydrolyzed under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxycarbonyl)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The ethoxycarbonyl group can undergo esterification reactions with alcohols in the presence of acid catalysts to form various esters.
Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride.
Acid Catalysts: Sulfuric acid for esterification reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Esters: Formed through esterification of the ethoxycarbonyl group.
Alcohols: Formed through reduction of the ethoxycarbonyl group.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)-2-methylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: Employed in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies.
Biological Research: Utilized in the development of boron-containing compounds for use in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Chemical Sensors: Incorporated into sensors for the detection of saccharides and other biologically relevant molecules due to its ability to form reversible covalent bonds with diols.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid primarily involves its ability to form covalent bonds with other molecules through the boronic acid group. This group can interact with diols, forming cyclic boronate esters, which is the basis for its use in chemical sensors and biological applications. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl and methyl substituents, making it less versatile in certain synthetic applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of an ethoxycarbonyl group, which can influence its reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxycarbonyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is unique due to the presence of both the ethoxycarbonyl and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity, making it suitable for specific synthetic applications where other boronic acids may not be as effective. The ethoxycarbonyl group provides additional functionalization options, while the methyl group can affect the steric and electronic properties of the molecule.
Propriétés
IUPAC Name |
(4-ethoxycarbonyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVSJUFMSDTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
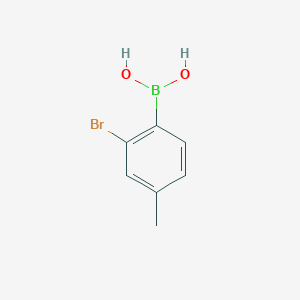
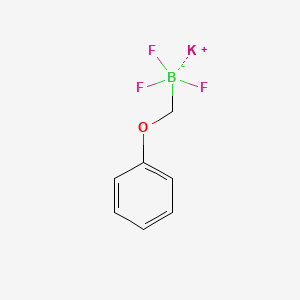
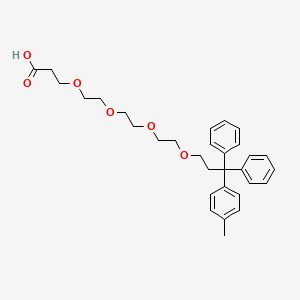

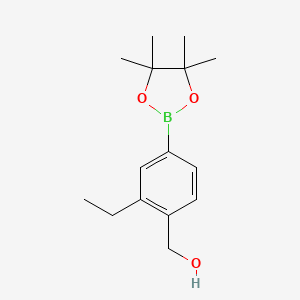
![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342782.png)

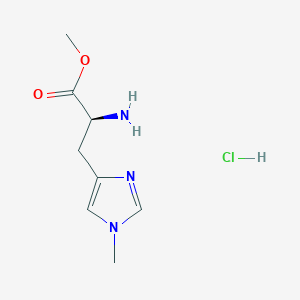
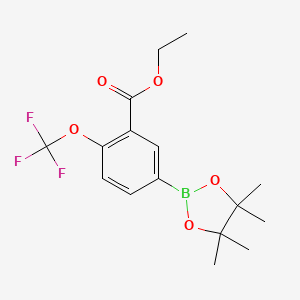
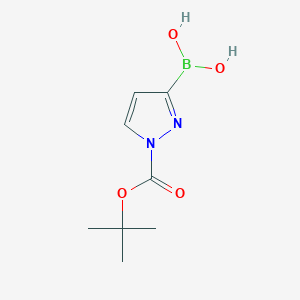
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
